

Application Notes and Protocols for CCG 203769 in Murine Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosage and administration of **CCG 203769**, a selective Regulator of G protein Signaling 4 (RGS4) inhibitor, in mice. The included methodologies are based on established in vivo studies and are intended to guide researchers in designing and executing their experiments.

Introduction to CCG 203769

CCG 203769 is a potent and selective small molecule inhibitor of RGS4, a protein that negatively regulates G protein-coupled receptor (GPCR) signaling. By inhibiting RGS4, CCG 203769 enhances the signaling of certain GPCRs, making it a valuable tool for studying pathways involved in various physiological and pathological processes, including those related to neurological and psychiatric disorders. It blocks the RGS4-Gαο protein-protein interaction with an IC50 of 17 nM in vitro.[1]

Data Presentation: In Vivo Dosage and Administration of CCG 203769 in Mice

The following table summarizes the reported dosages and administration routes for **CCG 203769** in mice from various studies.



Parameter	Details	Source
Dosage Range	0.01 - 10 mg/kg	[1]
Effective Dose Range	0.1 - 10 mg/kg	[1]
No Effect Dose	0.01 mg/kg	[1]
Administration Routes	Intraperitoneal (i.p.), Intravenous (i.v.), Subcutaneous (s.c.)	[1]
Vehicle Composition	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	[1]
Vehicle Composition	10% DMSO, 90% (20% SBE- β-CD in Saline)	
Vehicle Composition	10% DMSO, 90% Corn Oil	_

Experimental ProtocolsPreparation of CCG 203769 for In Vivo Administration

This protocol describes the preparation of a **CCG 203769** dosing solution using a common vehicle.

Materials:

- CCG 203769 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes



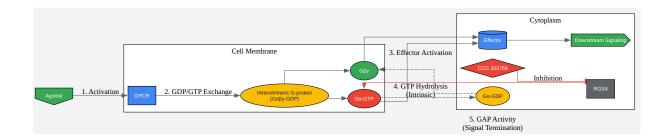
- Vortex mixer
- Sonicator (optional)

Procedure:

- Stock Solution Preparation:
 - Prepare a stock solution of CCG 203769 in DMSO (e.g., 10 mg/mL). Ensure the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[1]
- Vehicle Preparation:
 - In a sterile tube, prepare the vehicle by sequentially adding and mixing the following components in the specified volumetric ratios: 40% PEG300, 5% Tween-80, and 45% Saline.[1]
- Final Dosing Solution Preparation:
 - Add the required volume of the CCG 203769 stock solution to the prepared vehicle to achieve the final desired concentration. The final concentration of DMSO should not exceed 10%.[1]
 - \circ For example, to prepare 1 mL of a 1 mg/mL dosing solution, add 100 μ L of a 10 mg/mL CCG 203769 stock in DMSO to 900 μ L of the vehicle (containing PEG300, Tween-80, and Saline in the correct proportions).
 - Vortex the final solution thoroughly to ensure homogeneity. If precipitation occurs, gentle warming and/or sonication may be used.[1]
 - It is recommended to prepare the working solution fresh on the day of the experiment.[1]

Signaling Pathway and Experimental Workflows RGS4 Signaling Pathway and Inhibition by CCG 203769



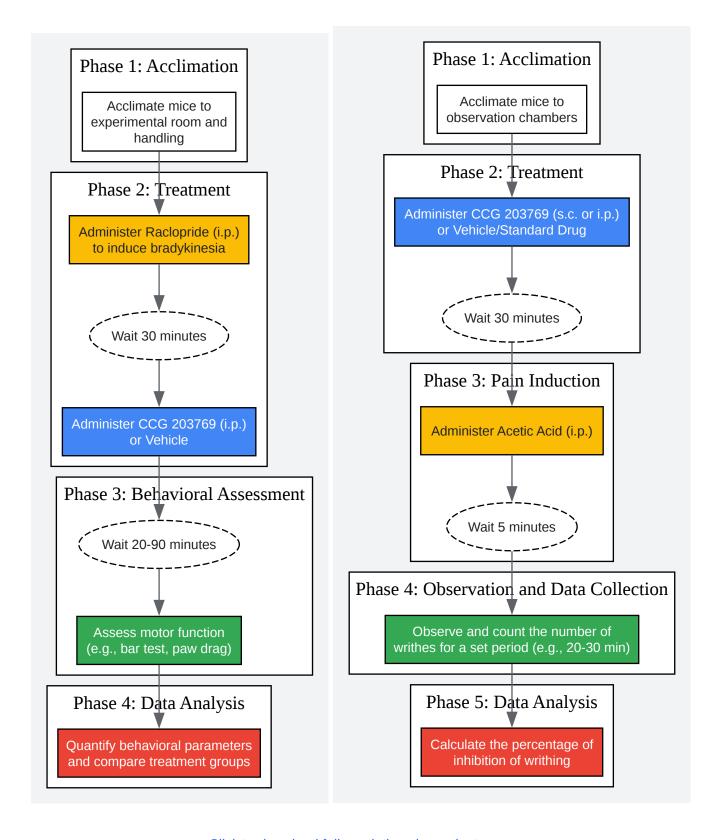


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Caption: RGS4-mediated GPCR signaling and its inhibition by CCG 203769.

Experimental Workflow: Raclopride-Induced Bradykinesia Model





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References

- 1. medchemexpress.com [medchemexpress.com]
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